![molecular formula C19H20Cl2N2O4 B5125130 2-(4-chlorophenoxy)-N'-[(4-chlorophenoxy)acetyl]-N-isopropylacetohydrazide](/img/structure/B5125130.png)
2-(4-chlorophenoxy)-N'-[(4-chlorophenoxy)acetyl]-N-isopropylacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N'-[(4-chlorophenoxy)acetyl]-N-isopropylacetohydrazide, also known as CCI-779, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. CCI-779 is a derivative of rapamycin, a natural product that was first isolated from a soil sample on Easter Island in 1975. CCI-779 has been shown to inhibit the activity of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.
Mécanisme D'action
2-(4-chlorophenoxy)-N'-[(4-chlorophenoxy)acetyl]-N-isopropylacetohydrazide inhibits the activity of mTOR, a key regulator of cell growth and proliferation. mTOR is a serine/threonine kinase that plays a critical role in the regulation of cell growth, proliferation, and survival. It is activated by a variety of signals, including growth factors, nutrients, and energy status. Activation of mTOR leads to the phosphorylation of downstream targets, including ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which promote protein synthesis and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It inhibits the phosphorylation of S6K and 4E-BP1, leading to a decrease in protein synthesis and cell growth. This compound also induces apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the production of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis, or the formation of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(4-chlorophenoxy)-N'-[(4-chlorophenoxy)acetyl]-N-isopropylacetohydrazide for lab experiments is its specificity for mTOR. Unlike other inhibitors of cell growth and proliferation, such as rapamycin, this compound specifically targets mTOR, making it a valuable tool for studying the role of mTOR in cancer and other diseases. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 2-(4-chlorophenoxy)-N'-[(4-chlorophenoxy)acetyl]-N-isopropylacetohydrazide. One area of research is the development of new formulations that improve the solubility and bioavailability of this compound. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Additionally, there is ongoing research into the use of this compound in combination with other cancer treatments, such as immunotherapy and targeted therapy. Finally, there is interest in exploring the use of this compound in other diseases, such as neurodegenerative disorders and metabolic disorders.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenoxy)-N'-[(4-chlorophenoxy)acetyl]-N-isopropylacetohydrazide involves a multi-step process that begins with the reaction of isopropyl acetoacetate with hydrazine hydrate to form isopropyl hydrazine acetate. This intermediate is then reacted with 4-chlorophenacyl bromide to form N'-isopropyl-4-chlorophenacyl hydrazine acetate. The final step involves the reaction of N'-isopropyl-4-chlorophenacyl hydrazine acetate with 4-chlorophenacyl chloride to form this compound.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N'-[(4-chlorophenoxy)acetyl]-N-isopropylacetohydrazide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of a wide range of cancer cells, including breast cancer, prostate cancer, and renal cell carcinoma. This compound has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N'-[2-(4-chlorophenoxy)acetyl]-N'-propan-2-ylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O4/c1-13(2)23(19(25)12-27-17-9-5-15(21)6-10-17)22-18(24)11-26-16-7-3-14(20)4-8-16/h3-10,13H,11-12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMIISYCBTXNBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(=O)COC1=CC=C(C=C1)Cl)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


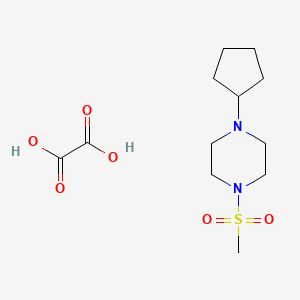
![(3aS*,6aR*)-N-(tert-butyl)-2-oxo-3-[2-(2-pyridinyl)ethyl]hexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5125057.png)
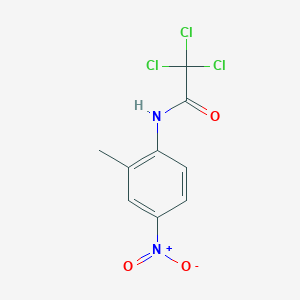
![1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene](/img/structure/B5125067.png)
![1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B5125073.png)
![N-(2-cyanophenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5125077.png)
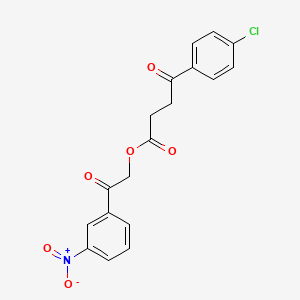
![5-{3-chloro-4-[3-(2-chlorophenoxy)propoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125092.png)
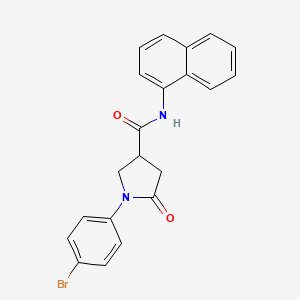
![4-chloro-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5125110.png)
![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125115.png)
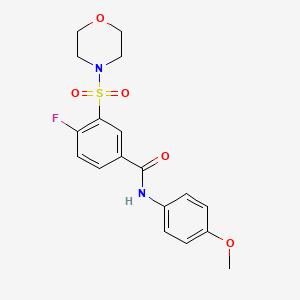
![2-({[1-(1-adamantyl)ethyl]amino}methyl)phenol hydrochloride](/img/structure/B5125138.png)